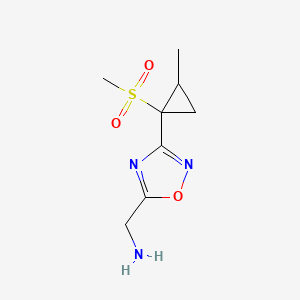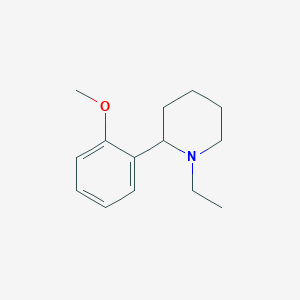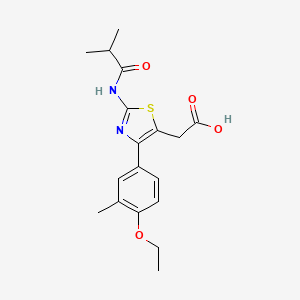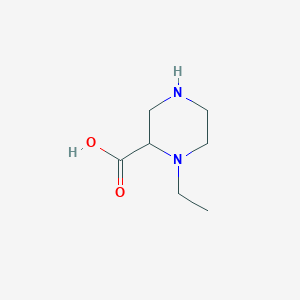![molecular formula C14H27N3O B11794456 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide](/img/structure/B11794456.png)
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrrolidine ring, and an amide linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclopropyl and pyrrolidine intermediates separately, followed by their coupling through amide bond formation.
Cyclopropyl Intermediate Synthesis: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Pyrrolidine Intermediate Synthesis: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of appropriate precursors.
Amide Bond Formation: The final step involves coupling the cyclopropyl and pyrrolidine intermediates through an amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient cyclopropanation and pyrrolidine synthesis, as well as automated systems for amide bond formation.
化学反応の分析
Types of Reactions
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclopropyl or pyrrolidine rings, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution can be facilitated by reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines.
科学的研究の応用
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
類似化合物との比較
Similar Compounds
- 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide
- 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-3-yl]methyl]butanamide
- 2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-4-yl]methyl]butanamide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the methyl group on the pyrrolidine ring and the presence of the cyclopropyl group. These structural elements can influence its reactivity and interactions with biological targets, making it distinct from similar compounds.
特性
分子式 |
C14H27N3O |
|---|---|
分子量 |
253.38 g/mol |
IUPAC名 |
2-amino-N-cyclopropyl-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]butanamide |
InChI |
InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)9-12-5-4-8-16(12)3/h10-13H,4-9,15H2,1-3H3/t12-,13?/m0/s1 |
InChIキー |
PRJMJGMJLBWXKD-UEWDXFNNSA-N |
異性体SMILES |
CC(C)C(C(=O)N(C[C@@H]1CCCN1C)C2CC2)N |
正規SMILES |
CC(C)C(C(=O)N(CC1CCCN1C)C2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11794375.png)
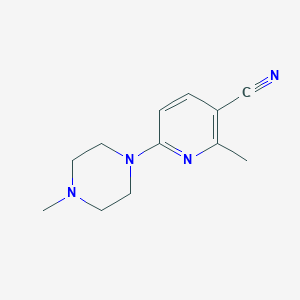

![2-amino-N-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11794387.png)


![(7AS)-6-Aminotetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B11794404.png)
